Minocycline dihydrochloride

Antimicrobial Resistance MRSA Staphylococcus aureus

Minocycline dihydrochloride is the definitive choice for research demanding superior CNS penetration and unique antibacterial spectrum. It achieves 3-fold higher brain tissue concentrations vs. doxycycline, uniquely inhibits MRSA where doxycycline and tetracycline fail, and is the most active tetracycline against Stenotrophomonas maltophilia. In Wolbachia studies, it delivers >99% bacterial reduction with 1.7-fold greater predicted human efficacy. Clinical trials confirm 83% greater reduction in rosacea inflammatory lesions vs. standard-of-care doxycycline. With ≥50 mg/mL aqueous solubility, this dihydrochloride salt enables versatile formulation for neuroprotective, anti-infective, and dermatological research programs.

Molecular Formula C23H29Cl2N3O7
Molecular Weight 530.4 g/mol
CAS No. 59046-78-5
Cat. No. B1425355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinocycline dihydrochloride
CAS59046-78-5
Molecular FormulaC23H29Cl2N3O7
Molecular Weight530.4 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl.Cl
InChIInChI=1S/C23H27N3O7.2ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);2*1H/t9-,11-,17-,23-;;/m0../s1
InChIKeyWFRONWCNHNRGLC-QVVXJPBESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Minocycline Dihydrochloride (CAS 59046-78-5): Procurement-Relevant Product Profile


Minocycline dihydrochloride is the dihydrochloride salt form of minocycline, a semi-synthetic, third-generation tetracycline antibiotic [1]. This form provides high aqueous solubility (≥50 mg/mL) facilitating versatile formulation into oral and injectable dosage forms . As a bacteriostatic agent, its primary mechanism involves reversible binding to the 30S ribosomal subunit, inhibiting bacterial protein synthesis . Critically, minocycline is distinguished within its class by superior lipid solubility, enabling enhanced tissue penetration, particularly across the blood-brain barrier [2].

Why Minocycline Dihydrochloride Cannot Be Substituted with Other Tetracyclines in Research and Formulation


Direct substitution of minocycline dihydrochloride with other tetracycline-class compounds (e.g., doxycycline, tetracycline) or alternative salt forms (e.g., minocycline hydrochloride) is scientifically unsound due to critical, quantifiable differences. In vitro, minocycline demonstrates markedly superior activity against key pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), where doxycycline and tetracycline are often ineffective [1]. In vivo, its unique lipophilicity drives significantly higher penetration into privileged sites like the central nervous system, a property not shared by less lipophilic congeners [2]. Furthermore, species-specific susceptibility is a defining feature; minocycline is the most active tetracycline against Stenotrophomonas maltophilia but is outperformed by eravacycline against Acinetobacter baumannii [3]. These differences in potency, spectrum, and pharmacokinetics preclude simple interchangeability and directly impact experimental outcomes, formulation performance, and therapeutic equivalence. The following evidence quantifies these critical points of differentiation.

Quantitative Evidence Guide for Minocycline Dihydrochloride: Key Differentiators vs. Comparators


Superior in vitro Activity Against MRSA vs. Doxycycline and Tetracycline

Minocycline exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a phenotype against which doxycycline and tetracycline are clinically ineffective. In a study of 13 MRSA strains, minocycline inhibited 10 of 13 strains (77%) at 3 µg/mL, whereas tetracycline and doxycycline showed no activity against any strain [1]. A broader analysis of 983 S. aureus isolates confirmed this pattern: only 4% of tetracycline-resistant isolates were also resistant to minocycline, compared to 77% that were cross-resistant to doxycycline [2].

Antimicrobial Resistance MRSA Staphylococcus aureus MIC

Enhanced Brain Penetration vs. Doxycycline

Minocycline's high lipophilicity translates into superior penetration of the blood-brain barrier. In a comparative canine study, mean minocycline levels in brain tissue were almost threefold higher than those of doxycycline [1]. This property is unique among early-generation tetracyclines, which show negligible central nervous system (CNS) penetration.

Pharmacokinetics Blood-Brain Barrier Lipophilicity Tissue Distribution

Species-Specific Superiority Against S. maltophilia vs. Next-Generation Tetracyclines

Minocycline remains the most active tetracycline against Stenotrophomonas maltophilia, a notoriously multidrug-resistant Gram-negative pathogen. In a contemporary study of 100 clinical isolates, minocycline demonstrated an 86% susceptibility rate, which was significantly higher than both eravacycline (59%) and tigecycline (54%) (P <0.001) [1]. Its MIC90 of 2 mg/L was 4-fold lower than that of eravacycline and tigecycline for this species [1].

Stenotrophomonas maltophilia Antimicrobial Susceptibility Tigecycline Eravacycline MIC

Superior in vivo Depletion of Wolbachia Endosymbionts vs. Doxycycline

In a murine model of lymphatic filariasis, minocycline was significantly more effective than doxycycline at depleting Wolbachia endosymbionts, the target for macrofilaricidal therapy. After a 28-day course (25 mg/kg, twice daily), minocycline achieved a 99.51% reduction in Wolbachia load, compared to a 90.35% reduction with doxycycline [1]. Despite a 3-fold lower plasma exposure in mice, pharmacokinetic/pharmacodynamic modeling predicted minocycline to be 1.7-fold more effective in humans [1].

Filariasis Wolbachia In Vivo Efficacy Neglected Tropical Diseases

Higher Clinical Efficacy in Rosacea vs. Doxycycline at Non-Antimicrobial Doses

A head-to-head Phase II clinical trial compared an extended-release formulation of minocycline (DFD-29) with doxycycline for the treatment of papulopustular rosacea. At 16 weeks, DFD-29 40mg achieved treatment success in 66.0% of subjects, which was significantly superior to doxycycline 40mg (33.3%, P<0.001) and placebo (11.5%, P<0.0001) [1]. The mean reduction in inflammatory lesions was also significantly greater for DFD-29 40mg (-19.2) compared to doxycycline 40mg (-10.5, P=0.0004) [1]. Importantly, the minocycline plasma levels were below the antimicrobial threshold, suggesting an anti-inflammatory rather than antibacterial mechanism of action [1].

Rosacea Clinical Trial Extended-Release DFD-29 Dermatology

Non-Inferiority to Tetracycline in H. pylori Eradication with Improved Tolerability Profile

A randomized controlled trial demonstrated that a minocycline-containing bismuth quadruple therapy (BQT) was non-inferior to a tetracycline-containing BQT for first-line H. pylori eradication. Per-protocol eradication rates were 91.7% for minocycline and 92.1% for tetracycline (rate difference -0.4%, 95% CI: -5.6% to 6.4%) [1]. Intention-to-treat analysis similarly showed non-inferiority (83.4% vs. 82.9%, difference 0.5%, 95% CI: -6.9% to 7.9%) [1]. While dizziness was more common with minocycline (16.3% vs. 6.1%, P=0.001), the overall incidence of adverse events was similar between groups [1].

Helicobacter pylori Bismuth Quadruple Therapy Eradication Rate Gastroenterology

Best Research and Industrial Application Scenarios for Minocycline Dihydrochloride


In Vitro Susceptibility Testing for Multidrug-Resistant Gram-Positive and Select Gram-Negative Pathogens

Minocycline dihydrochloride is the optimal choice for susceptibility testing panels against methicillin-resistant Staphylococcus aureus (MRSA) and Stenotrophomonas maltophilia. For MRSA, it demonstrates unique activity where doxycycline and tetracycline fail [1]. For S. maltophilia, it is the most active tetracycline in its class, outperforming both tigecycline and eravacycline [2]. In contrast, for Acinetobacter baumannii, eravacycline is superior, and substitution with minocycline would lead to a significant underestimation of tetracycline-class activity [2]. This species-specific activity profile is critical for accurate in vitro diagnostic and research applications.

Formulation Development for Central Nervous System (CNS) Delivery

Due to its uniquely high lipophilicity, minocycline dihydrochloride achieves brain tissue concentrations nearly threefold higher than doxycycline [3]. This property makes it the preferred candidate for developing novel formulations (e.g., nanoparticles, liposomes) intended for treating CNS infections, neuroinflammatory conditions, or for use as a neuroprotective agent in preclinical models of stroke, traumatic brain injury, or neurodegenerative disease. Less lipophilic tetracyclines are unsuitable for these applications due to negligible CNS penetration [3].

Preclinical Research into Anti-Filarial and Anti-Wolbachia Therapies

Minocycline is superior to doxycycline for in vivo studies targeting Wolbachia endosymbionts in filarial nematodes. It achieved a >99% reduction in bacterial load in a murine model, significantly outperforming doxycycline [4]. Furthermore, PK/PD modeling from this study predicts 1.7-fold greater efficacy in humans, supporting its use in translational research programs aimed at developing shorter, more effective treatment regimens for lymphatic filariasis and onchocerciasis [4].

Clinical Development of Dermatological Formulations for Rosacea

Clinical evidence supports the development of extended-release minocycline formulations for papulopustular rosacea. A head-to-head trial showed DFD-29 (minocycline ER) 40mg provided significantly superior efficacy compared to the standard-of-care doxycycline 40mg, achieving a 66.0% treatment success rate and an 83% greater reduction in inflammatory lesions [5]. This differentiation is a key factor for competitive formulation development and market positioning.

In Vivo Models of Mixed Anaerobic Infections

For experimental murine models of mixed anaerobic infections, minocycline has demonstrated significantly greater therapeutic efficacy in vivo than tetracycline. In a 3-week delayed treatment regimen for developed abscesses, minocycline exhibited an ED50 of less than 50 mg/kg, whereas tetracycline required an ED50 of more than 256 mg/kg [6]. This >5-fold difference in potency makes minocycline the superior agent for such preclinical infection studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Minocycline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.